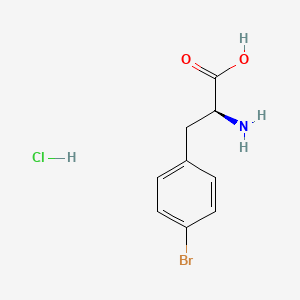

4-Bromophenylalanine hydrochloride

Description

Significance of 4-Bromophenylalanine as a Non-Canonical Amino Acid Analogue in Chemical Biology

The introduction of non-canonical amino acids (ncAAs) like 4-bromophenylalanine into proteins allows researchers to probe and manipulate protein structure and function in ways not possible with the standard 20 amino acids. annualreviews.org The bromine atom in 4-bromophenylalanine provides a unique chemical handle for various applications.

One of the key areas where 4-bromophenylalanine is utilized is in the study of protein-protein interactions and protein folding. The bromo- substituent can influence these processes through steric and electronic effects. explorationpub.com Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures.

The ability to incorporate 4-bromophenylalanine into proteins relies on engineered orthogonal translation systems. annualreviews.orgharvard.edu These systems consist of an engineered aminoacyl-tRNA synthetase (AARS) and its corresponding tRNA, which are designed to selectively recognize and incorporate the ncAA at a specific codon during protein synthesis. annualreviews.org This has enabled detailed structure-function studies of proteins, including ion channels. annualreviews.org

Overview of Research Paradigms and Methodological Contributions in Contemporary Biochemistry

The use of 4-bromophenylalanine has contributed to several research paradigms and methodologies in modern biochemistry.

Enzyme Engineering and Biocatalysis: Researchers have developed enzymatic methods for the synthesis of enantiomerically pure forms of 4-bromophenylalanine. For instance, phenylalanine aminomutase has been used to catalyze the synthesis of β- and α-aryl-amino acids, including 4-bromophenylalanine. rug.nl Additionally, chemoenzymatic approaches have been developed for the synthesis of N-protected non-natural L- and D-biarylalanine derivatives starting from 4-bromocinnamic acid and 4-bromophenylpyruvic acid. researchgate.net

Dynamic Kinetic Resolution: A general method for the dynamic thermodynamic resolution and S/R interconversion of unprotected α-amino acids, including 4-bromophenylalanine, has been developed. acs.org This method utilizes the formation of nickel(II)-chelated Schiff bases and allows for the large-scale preparation of enantiomerically pure α-amino acids. acs.org

Peptide and Protein Engineering: The incorporation of 4-bromophenylalanine into peptides can enhance their properties, such as stability and binding affinity. researchgate.net For example, it has been used to modify peptides to study their hydrogelation properties and to create peptide-based biomaterials. researchgate.net The halogen atom can participate in halogen bonds, a type of noncovalent interaction that can influence the structure and assembly of peptides and proteins. researchgate.net

Drug Discovery and Development: Halogenated derivatives of phenylalanine, such as 4-bromophenylalanine, are used as cross-coupling reagents in the synthesis of drug-like molecules. researchgate.net They are also used as intermediates in the synthesis of pharmaceuticals. fishersci.ca For instance, the inherent flexibility of the enzymes involved in the biosynthesis of cryptophycins, potent anticancer agents, has been utilized to generate new analogues by incorporating amino acid extenders like 4-bromophenylalanine. acs.org

Interactive Data Table: Properties of 4-Bromophenylalanine

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | nih.gov |

| Molecular Weight | 244.08 g/mol | nih.gov |

| IUPAC Name | 2-amino-3-(4-bromophenyl)propanoic acid | nih.gov |

| CAS Number | 14091-15-7 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 4 Bromophenylalanine Hydrochloride

Chemical Synthesis Approaches for 4-Bromophenylalanine Hydrochloride

Traditional chemical synthesis provides robust and scalable methods for the production of this compound. These approaches often involve multi-step sequences that allow for precise control over the molecular architecture.

Regioselective and Stereoselective Synthesis Pathways

A common strategy for the synthesis of 4-bromophenylalanine involves the Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with malonic acid, catalyzed by piperidine (B6355638) in pyridine, to form 4-bromocinnamic acid derivatives. rug.nl Subsequent steps are then required to introduce the amino group and establish the desired stereochemistry.

One reported method involves the deacetylation of an (S)-acetyl-protected starting material in the presence of hydrochloric acid to yield 4-bromo-L-phenylalanine with high enantiomeric purity (99.77%). guidechem.com Another approach utilizes a tandem alkylation-second-order asymmetric transformation protocol. In this method, a Ni(II) complex of a glycine (B1666218) Schiff base is regioselectively alkylated. The resulting mixture of diastereomers is then subjected to conditions that allow for the transformation into a single, desired stereoisomer, which can be subsequently disassembled to yield the target amino acid. nih.gov For instance, treatment of the diastereomerically pure complex with hydrochloric acid in methanol (B129727) produces (R)-m-bromo-phenylalanine and recovers the chiral ligand for reuse. nih.gov

| Starting Material | Key Reagents/Catalysts | Product | Enantiomeric Purity | Reference |

| (S)-acetyl-protected 4-bromophenylalanine | 10% Hydrochloric Acid | 4-Bromo-L-phenylalanine | 99.77% | guidechem.com |

| Ni(II) complex of glycine Schiff base | 3 N Hydrochloric Acid in Methanol | (R)-m-bromo-phenylalanine | Configurationally uncompromised | nih.gov |

Post-Synthetic Derivatization for Specialized Research Applications

The aryl bromide functionality in 4-bromophenylalanine serves as a versatile handle for post-synthetic modifications, enabling the creation of diverse derivatives for specialized research. A primary application is in peptide synthesis, where the bromo-substituted amino acid can be incorporated into peptide chains. chemicalbook.com This allows for subsequent derivatization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comacs.org

For example, N-protected 4-bromophenylalanine can be coupled with various arylboronic acids in the presence of a palladium catalyst to generate a range of biarylalanine derivatives. acs.orgacs.org This chemoenzymatic approach has been successfully used to synthesize both L- and D-biarylalanines with high yield and optical purity under mild aqueous conditions. acs.orgresearchgate.net Furthermore, the incorporation of 4-halophenylalanine into peptides during solid-phase peptide synthesis allows for subsequent oxidative addition with a palladium precursor, forming stable palladium-peptide complexes. These complexes can then react with thiols for bioconjugation, enabling the functionalization of peptides with small molecules. researchgate.net The ability to introduce the aryl bromide functionality into proteins in vivo has also been demonstrated, opening up possibilities for post-translational modification of proteins through metal-catalyzed coupling reactions. nih.gov

Biocatalytic and Chemoenzymatic Production of 4-Bromophenylalanine Enantiomers

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. Enzymes can catalyze reactions with high specificity, often under mild conditions, reducing the need for protecting groups and minimizing waste.

Enzymatic Routes for Asymmetric Synthesis and Deracemization

Enzymes play a crucial role in the asymmetric synthesis and deracemization of 4-bromophenylalanine. Phenylalanine ammonia (B1221849) lyases (PALs) are utilized for the asymmetric hydroamination of 4-bromocinnamic acid to produce L-4-bromophenylalanine. acs.orgscispace.com For the synthesis of the D-enantiomer, evolved D-amino acid dehydrogenases (DAADHs) can be employed for the reductive amination of 4-bromophenylpyruvic acid. acs.orgacs.org

Deracemization, the conversion of a racemic mixture into a single enantiomer, is another powerful application of enzymes. A chemoenzymatic method for the deracemization of non-canonical amino acids involves the use of D- and L-amino acid oxidases (AAOs). frontiersin.org A one-pot, three-enzyme system has been developed for the biocatalytic stereoinversion of D-para-bromophenylalanine. rsc.orglookchem.com This system utilizes a D-amino acid transaminase and a phenylalanine dehydrogenase, coupled with an alcohol dehydrogenase for coenzyme recycling, to achieve complete conversion of the D-enantiomer to the L-enantiomer with an enantiomeric excess of over 99%. rsc.org

| Enzyme/Enzyme System | Substrate | Product | Key Feature | Reference |

| Phenylalanine Ammonia Lyase (PAL) | 4-Bromocinnamic acid | L-4-Bromophenylalanine | Asymmetric hydroamination | acs.orgscispace.com |

| Evolved D-amino acid Dehydrogenase (DAADH) | 4-Bromophenylpyruvic acid | D-4-Bromophenylalanine | Reductive amination | acs.orgacs.org |

| D-amino acid transaminase, Phenylalanine dehydrogenase, Alcohol dehydrogenase | D-para-bromophenylalanine | L-para-bromophenylalanine | Stereoinversion with >99% ee | rsc.org |

Multi-Enzymatic Cascades for Non-Canonical Amino Acid Generation

A notable example is the "Hydantoinase Process," which is a cost-effective and environmentally friendly method for producing enantiopure α-amino acids. nih.gov This process can be adapted for the synthesis of L-4-bromophenylalanine. For instance, whole-cell systems containing N-succinyl-amino acid racemase (NSAR) and L-succinylase have been successfully used to synthesize L-4-bromophenylalanine with over 98% conversion and greater than 99.9% enantiomeric excess. nih.gov Another multi-enzymatic system for the synthesis of D-phenylalanine derivatives couples an L-amino acid deaminase with an engineered aminotransferase. lookchem.com Amine transaminases (ATAs) are also key enzymes in cascade reactions for producing non-canonical amino acids. mdpi.com

Advanced Research Applications of 4 Bromophenylalanine Hydrochloride in Biomolecular Systems

Genetic Code Expansion for Site-Specific Protein Incorporation

Genetic code expansion is a revolutionary technique that allows for the insertion of ncAAs with unique properties into proteins at specific sites. nih.gov This is achieved by repurposing codons, typically nonsense or stop codons, to encode for the desired ncAA. Central to this technology is the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that function independently of the host cell's native translational machinery. nih.gov

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for 4-Bromophenylalanine Integration

The successful incorporation of 4-Bromophenylalanine (pBrF) relies on the creation of a dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govacs.org This pair must be "orthogonal," meaning the engineered synthetase specifically charges the engineered tRNA with pBrF, and neither component cross-reacts with the host's endogenous synthetases, tRNAs, or natural amino acids. nih.gov

Researchers have successfully engineered such systems by modifying existing aaRS/tRNA pairs. For instance, a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) has been adapted for use in Escherichia coli. nih.govacs.org Early versions of this system, however, suffered from low fidelity, with the orthogonal tRNA being mischarged with natural amino acids like tryptophan and lysine. nih.govacs.org

To enhance specificity for pBrF, the binding site of the yPheRS was redesigned. One notable variant, yPheRS (T415A), demonstrated a five-fold higher activity for pBrF compared to tryptophan. nih.govacs.org Further refinements involved modifying the yeast suppressor tRNA itself. Disrupting a specific base pair within the tRNA was shown to eliminate mischarging by the E. coli lysyl-tRNA synthetase. nih.govacs.org The combination of these engineered synthetase and tRNA components has enabled the incorporation of pBrF into proteins with a fidelity of at least 98%. nih.govacs.org

Strategies for developing these specialized systems often involve directed evolution, where libraries of mutant aaRS are screened for their ability to incorporate the desired ncAA in response to a specific codon. researchgate.netnih.gov These screening processes may utilize reporter genes, such as green fluorescent protein (GFP), where successful incorporation of the ncAA leads to a detectable signal. researchgate.netnih.gov

| Orthogonal System Component | Parent Organism/System | Key Mutations/Modifications | Reported Fidelity | Host Organism |

|---|---|---|---|---|

| Aminoacyl-tRNA Synthetase | Yeast Phenylalanyl-tRNA Synthetase (yPheRS) | T415A variant | ≥ 98% | Escherichia coli |

| Transfer RNA (tRNA) | Yeast suppressor tRNA (ytRNAPheCUA) | Disruption of Watson-Crick base pair between nucleotides 30 and 40 |

Nonsense Suppression and Other Genetic Encoding Strategies

The most common strategy for directing the site-specific incorporation of 4-Bromophenylalanine is nonsense suppression. nih.govnih.gov This method hijacks the cellular machinery that normally terminates protein synthesis. Nonsense mutations are point mutations that change a codon specifying an amino acid into one of the three stop codons: UAG (amber), UAA (ochre), or UGA (opal). nih.govnih.gov

In this strategy, a gene of interest is modified to contain an amber (UAG) stop codon at the desired location for pBrF incorporation. nih.gov The host cell is then supplied with the engineered orthogonal aaRS/tRNA pair and 4-Bromophenylalanine. The anticodon of the engineered tRNA is designed to recognize the UAG codon. nih.gov When the ribosome encounters the UAG codon during translation, the engineered tRNA, charged with pBrF, binds to this codon, thereby "suppressing" the termination signal and incorporating pBrF into the growing polypeptide chain. nih.govacs.org This allows for the production of a full-length protein containing the ncAA at a predetermined site.

While amber suppression is the most widely used method, other strategies like the use of quadruplet codons are also being explored to further expand the genetic code, offering the potential to incorporate multiple different ncAAs into a single protein. unl.edu

Methodologies for Assessing Efficiency and Fidelity of 4-Bromophenylalanine Incorporation

Verifying the successful and accurate incorporation of 4-Bromophenylalanine is crucial. Several analytical techniques are employed to assess the efficiency (the yield of the full-length, modified protein) and the fidelity (the accuracy of ncAA incorporation at the target site).

Mass Spectrometry (MS) is a primary tool for this purpose. chapman.edunih.gov By precisely measuring the molecular weight of the purified protein, researchers can confirm the incorporation of pBrF, as its addition results in a predictable mass shift compared to the wild-type protein. Electrospray ionization mass spectrometry (ESI-MS) is often used to confirm the quantitative incorporation of unnatural amino acids. acs.org Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the modification by fragmenting the protein into smaller peptides and analyzing their masses.

Western Blotting can provide a qualitative and semi-quantitative measure of incorporation efficiency. By comparing the expression levels of the full-length protein (produced via suppression) to any truncated products (resulting from termination at the stop codon), an estimation of suppression efficiency can be made.

Reporter Assays , such as those using fluorescent proteins like GFP, are also valuable. researchgate.netnih.gov In these systems, a stop codon is placed within the reporter gene. Successful incorporation of the ncAA allows for the synthesis of the full-length, functional reporter protein, and the resulting fluorescence can be quantified to measure incorporation efficiency. researchgate.netnih.gov

| Methodology | Information Provided | Key Advantages |

|---|---|---|

| Mass Spectrometry (ESI-MS, MS/MS) | Confirms mass of the modified protein, verifies site of incorporation. | High accuracy and specificity; provides direct proof of incorporation. chapman.edunih.gov |

| Western Blotting | Estimates the yield of full-length protein versus truncated products. | Relatively simple and widely accessible for assessing protein expression. |

| Fluorescent Reporter Assays | Quantifies the efficiency of stop codon suppression. | Enables high-throughput screening and selection of efficient orthogonal systems. researchgate.netnih.gov |

Residue-Specific Labeling and Modification in Complex Protein Environments

The incorporation of 4-Bromophenylalanine provides a unique chemical handle—the bromine atom—that is not present in natural proteins. This allows for subsequent, highly specific chemical reactions to be performed on the protein, even in complex biological mixtures.

Metabolic Labeling Strategies Utilizing 4-Bromophenylalanine for Protein Synthesis Tracking

Metabolic labeling is a technique where cells are cultured in media containing modified building blocks, which are then incorporated into newly synthesized biomolecules. creative-proteomics.com While traditionally used with radioactive isotopes or amino acid analogs like azidohomoalanine (AHA), 4-Bromophenylalanine can also be used to track protein synthesis. nih.govnih.gov

In this approach, cells expressing the appropriate orthogonal aaRS/tRNA pair are grown in a medium containing 4-Bromophenylalanine. Newly synthesized proteins will incorporate this ncAA at the genetically specified sites. These "tagged" proteins can then be distinguished from the pre-existing proteome. This allows researchers to study the dynamics of protein synthesis in response to various stimuli or cellular states. The brominated proteins can be subsequently detected or enriched using methods that specifically recognize the bromo-phenyl group, offering a powerful way to investigate de novo protein synthesis.

Bioorthogonal Chemistry Facilitated by 4-Bromophenylalanine for Protein Tagging and Enrichment

The aryl bromide group of incorporated 4-Bromophenylalanine is a versatile functional group for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This enables the site-specific attachment of various probes, tags, and other molecules to a protein of interest.

A key class of reactions enabled by the aryl bromide handle is palladium-catalyzed cross-coupling , such as the Suzuki and Sonogashira reactions. nih.govrsc.org These reactions allow for the formation of new carbon-carbon bonds under biologically compatible conditions. For example, a protein containing 4-Bromophenylalanine can be reacted with a boronic acid derivative (in a Suzuki coupling) or a terminal alkyne (in a Sonogashira coupling) that is appended to a fluorescent dye, a biotin (B1667282) tag for enrichment, or another functional molecule. rsc.orgnih.gov This provides a precise method for protein labeling and modification that is not possible with traditional methods that target reactive natural amino acid side chains like cysteine or lysine.

This ability to specifically tag and enrich proteins has significant applications in proteomics for identifying protein-protein interactions, determining protein localization, and studying protein function within the cellular context.

Structural and Functional Probing of Proteins and Peptides

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool in chemical biology and protein engineering. Among these, 4-Bromophenylalanine, an analogue of the natural amino acid phenylalanine, provides a unique combination of steric and electronic properties that make it an invaluable probe for investigating and manipulating biomolecular systems. Its structure is nearly identical to phenylalanine, allowing it to be incorporated into polypeptide chains with minimal structural perturbation, yet the presence of the bromine atom at the para position of the phenyl ring introduces a range of functionalities that are not present in the 20 canonical amino acids.

Elucidation of Protein Structure-Function Relationships Through 4-Bromophenylalanine Substitution

The substitution of canonical amino acids with 4-Bromophenylalanine is a refined strategy for dissecting the intricate relationship between a protein's structure and its biological function. By replacing a specific phenylalanine residue with its brominated counterpart, researchers can probe the role of that residue in processes such as substrate binding, protein-protein interactions, and conformational stability. Since 4-Bromophenylalanine is structurally very similar to phenylalanine, it is often accepted by the cellular translational machinery, allowing for its site-specific incorporation into proteins like murine dihydrofolate reductase (mDHFR) with high efficiency mdpi.com.

This substitution serves multiple purposes. The bromine atom is larger and more electronegative than hydrogen, which can introduce subtle but significant changes in local van der Waals interactions and electronic environments. Observing the functional consequences of these changes—such as altered enzyme kinetics or binding affinities—provides high-resolution insights into the contribution of the original phenylalanine residue. For instance, if a substitution at a specific site leads to a loss of function, it suggests that the precise electronic nature or size of the phenyl ring at that position is critical for the protein's activity. This approach has been used to investigate the active sites of enzymes, where even minor modifications can lead to dramatic changes in catalytic efficiency, thereby mapping out critical residues for function mdpi.com.

Modulation and Enhancement of Protein Properties via Non-Canonical Amino Acid Inclusion

The incorporation of ncAAs like 4-Bromophenylalanine can go beyond merely probing function; it can actively modulate and enhance a protein's inherent properties. A primary area of interest is the improvement of protein stability. The introduction of halogenated amino acids can enhance thermal and chemical stability through favorable halogen bonding or by increasing the hydrophobicity of a protein's core, which strengthens the driving force for proper folding researchgate.netnih.gov.

Research has demonstrated that strategic placement of ncAAs can lead to significant increases in a protein's melting temperature (Tm), a key indicator of thermal stability. For example, studies on E. coli homoserine o-succinyltransferase (metA) have shown that a single substitution of a phenylalanine residue with p-benzoylphenylalanine can increase the Tm by 21°C nih.gov. While not 4-Bromophenylalanine, this highlights the principle that introducing novel aromatic side chains can create new stabilizing interactions. In another study, a mutant of the same enzyme containing p-isothiocyanate phenylalanine exhibited a 24°C increase in thermal stability by forming a covalent crosslink with a proline on the other monomer of the homodimer nih.gov. These examples showcase the potential for ncAAs to engineer proteins with superior stability for therapeutic or industrial applications.

| Protein | Non-Canonical Amino Acid Substitution | Change in Melting Temperature (ΔTm) | Reference |

| Homoserine o-succinyltransferase (metA) | Phe21 → p-benzoylphenylalanine | +21°C | nih.gov |

| Homoserine o-succinyltransferase (metA) | Phe264 → p-isothiocyanate phenylalanine | +24°C | nih.gov |

Application of 4-Bromophenylalanine as Spectroscopic and Biophysical Probes in Protein Studies

The unique physical properties of the bromine atom make 4-Bromophenylalanine an effective probe for various spectroscopic and biophysical techniques. The heavy bromine atom is a strong X-ray scatterer, making it a valuable tool in X-ray crystallography for solving the phase problem via multiwavelength anomalous diffraction (MAD) phasing nih.gov. Incorporating 4-Bromophenylalanine at specific sites can provide the necessary phasing power to determine the three-dimensional structure of proteins that are otherwise difficult to crystallize or phase.

Furthermore, while phenylalanine itself has a characteristic UV absorbance, the introduction of a halogen atom can subtly shift its spectroscopic properties. More significantly, halogenated amino acids can act as fluorescence quenchers researchgate.netmdpi.com. When placed in proximity to a fluorescent amino acid like tryptophan, 4-Bromophenylalanine can quench its fluorescence through mechanisms such as the heavy-atom effect. The degree of quenching is distance-dependent, allowing researchers to use it as a "spectroscopic ruler" to measure intramolecular distances and monitor conformational changes in real-time. This approach is analogous to using other modified amino acids, such as 4-nitrophenylalanine, which has been shown to be an effective fluorescence quencher and vibrational reporter researchgate.net. Similarly, 4-cyano-L-phenylalanine has been extensively used as an infrared (IR) probe, where the nitrile group's vibrational frequency is sensitive to the local protein environment nih.govnih.gov.

Mechanistic Enzymology Studies Employing 4-Bromophenylalanine Analogues

In the field of mechanistic enzymology, amino acid analogues are critical for elucidating the step-by-step chemical processes of catalysis. Substituting a key active site residue with 4-Bromophenylalanine can help determine the role of electronic effects in the catalytic mechanism. The electron-withdrawing nature of the bromine atom can alter the pKa of nearby residues or influence the stability of transition states.

By measuring the kinetic parameters (kcat and KM) of the enzyme variant containing 4-Bromophenylalanine and comparing them to the wild-type enzyme, researchers can construct linear free-energy relationships. This analysis provides quantitative insight into charge distribution during the enzymatic reaction. For example, if the reaction rate decreases upon substitution, it may indicate that an electron-rich transition state is destabilized by the electron-withdrawing bromine. Such studies are crucial for understanding how enzymes achieve their remarkable catalytic power and specificity utsa.edunih.gov. These experiments allow for a detailed dissection of reaction mechanisms, distinguishing between different potential catalytic strategies employed by the enzyme.

Derivatization and Chemical Conjugation for Novel Bioconjugates

The true versatility of 4-Bromophenylalanine lies in its ability to serve as a chemical handle for post-translational modifications. The aryl bromide functionality is relatively stable under biological conditions but can be selectively targeted with specific chemical reactions, enabling the creation of novel bioconjugates with tailored functions nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on 4-Bromophenylalanine-Containing Peptide Scaffolds

One of the most powerful applications of incorporating 4-Bromophenylalanine into peptides and proteins is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction wikipedia.org. This reaction forms a new carbon-carbon bond by coupling an organohalide (the aryl bromide of 4-Bromophenylalanine) with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base wikipedia.orgmdpi.comnobelprize.org.

This methodology allows for the site-specific installation of a vast array of chemical moieties onto a peptide or protein scaffold. Researchers have successfully performed Suzuki-Miyaura reactions on peptides containing halogenated phenylalanines while they are still on the solid-phase resin, demonstrating the robustness of this chemical transformation researchgate.net. This enables the synthesis of biaryl-linked peptides or the attachment of fluorescent dyes, small-molecule drugs, or other labels to a specific site on the protein. The reaction is highly specific to the aryl halide, leaving other functional groups on the protein untouched. The development of water-soluble ligands and catalysts has further expanded the scope of these reactions, allowing them to be performed under mild, aqueous conditions compatible with biological molecules acs.org.

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | Optimized for good yields with electron-rich boronic acids. | mdpi.com |

| Suzuki-Miyaura Coupling | 4-iodophenylalanine-peptides + Phenylboronic acid | PdCl2(dppf) | Solid-phase synthesis of biaryl peptides, enhanced by microwave irradiation. | researchgate.net |

| Chemoenzymatic Synthesis | 4-bromophenylalanine + Arylboronic acids | Palladium catalyst | Synthesis of optically pure L- and D-biarylalanines under mild aqueous conditions. | acs.org |

This ability to perform sophisticated organic chemistry on complex biomolecules opens up new avenues for creating advanced therapeutics, diagnostic agents, and materials with novel properties.

Synthesis of Biarylalanine Derivatives and Related Functionalized Constructs

The synthesis of biarylalanine derivatives, a class of non-natural amino acids with significant applications in peptide design and drug discovery, heavily relies on the strategic use of halogenated precursors like 4-Bromophenylalanine. The most prominent and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction creates a new carbon-carbon bond between the bromine-bearing aromatic ring of 4-Bromophenylalanine and a variety of aryl boronic acids. acs.orgmdpi.com

The reaction is valued for its high efficiency and tolerance of various functional groups, making it suitable for complex molecule synthesis. mdpi.com In a typical procedure, protected 4-Bromophenylalanine (e.g., Fmoc-4-bromophenylalanine) is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.commdpi.comjeolusa.com The choice of solvent, base, and catalyst can be optimized to achieve high yields and prevent racemization of the chiral amino acid center. mdpi.commdpi.com This chemoenzymatic approach allows for the generation of a diverse library of N-protected biarylalanine derivatives in high yield and with excellent optical purity under mild, often aqueous, conditions. acs.org

The resulting biaryl structures are integral to creating peptidomimetics and other functionalized constructs where the extended aromatic system can modulate biological activity, enhance protein-protein interactions, or introduce unique spectroscopic properties.

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling with 4-Bromophenylalanine Derivatives

| Substrate | Coupling Partner | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ | Na₂CO₃ | THF/Ethylene Glycol | 66 | 81 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Aryl Boronic Acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good to Excellent | mdpi.com |

| Ethyl-4-bromophenylacetate | Phenyl Boronic Acid | Pd(OAc)₂ (1.8 mol%) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | Significant | jeolusa.com |

| Protected 4-iodophenylalanine | Various Aryl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene | Not Specified | Excellent | mdpi.com |

Development of Fluorescent Probes and Affinity Tags Utilizing 4-Bromophenylalanine

The chemical reactivity of the bromine atom in 4-Bromophenylalanine makes it an exceptional building block for the site-specific introduction of functional moieties, such as fluorescent probes and affinity tags, into peptides and proteins. rsc.org The aryl halide serves as a versatile handle for covalent modification through various cross-coupling reactions.

Fluorescent Probes: By coupling a fluorophore precursor to the phenyl ring of 4-Bromophenylalanine, researchers can create intrinsically fluorescent amino acids. These can then be incorporated into peptide sequences to study protein structure, dynamics, and localization. rsc.orgnih.gov For example, a Suzuki-Miyaura reaction can be employed to attach a fluorescent boronic acid derivative to the 4-position of the phenylalanine ring. mdpi.com The resulting fluorescent biarylalanine can report on its local environment through changes in its emission spectrum, making it a sensitive tool for investigating biomolecular interactions. nih.gov The development of such probes is crucial for techniques like Förster Resonance Energy Transfer (FRET) to measure distances within or between biomolecules. rsc.org

Affinity Tags: Affinity tags are peptides or proteins attached to a recombinant protein to facilitate its purification from a complex mixture like a cell lysate. researchgate.netnih.gov 4-Bromophenylalanine provides a site for the covalent attachment of small molecules that can act as affinity handles. For instance, molecules like biotin can be attached to the bromophenyl group. The tagged peptide or protein can then be selectively captured on a resin functionalized with a corresponding binding partner, such as streptavidin for biotin. nih.gov This strategy allows for efficient purification and isolation of the target biomolecule. researchgate.net These tags are typically small, which minimizes their potential impact on the structure and function of the protein of interest. researchgate.net

Integration into Advanced Materials and Surface Chemistry Research

Fabrication of Self-Assembled Monolayers (SAMs) for Biomolecular Interrogation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. They provide a precise way to control the chemical and physical properties of interfaces, making them invaluable for studying biomolecular interactions. nih.gov While research has detailed the formation of SAMs using similar molecules like 4-bromostyrene (B1200502) on silicon, the principles are directly applicable to 4-Bromophenylalanine for creating functionalized surfaces for biological research. nih.gov

To fabricate a SAM, a 4-Bromophenylalanine derivative, often modified with a surface-anchoring group like a thiol for binding to gold surfaces, is exposed to the substrate. The molecules arrange themselves into a dense, organized layer. The resulting SAM presents the bromophenyl groups at the interface, creating a well-defined chemical surface. This surface can be used in several ways:

Direct Interrogation: The bromo-functionalized surface can be used to study non-specific and specific interactions of proteins and cells with a halogenated aromatic interface.

Further Functionalization: The reactive bromine atom serves as an attachment point for the covalent immobilization of specific ligands, such as peptides, carbohydrates, or DNA. This allows for the creation of highly specific surfaces designed to capture a particular biomolecule of interest from a solution. nih.gov

These functionalized surfaces are powerful tools for applications in biosensing, diagnostics, and fundamental studies of cell adhesion and protein binding. nih.govnih.gov

Table 2: Characterization of a 4-Bromostyrene SAM on Si(111) (Analogous System)

| Property | Method of Analysis | Finding | Reference |

| Surface Morphology | Atomic Force Microscopy (AFM) | Continuous and atomically flat monolayer | nih.gov |

| Monolayer Thickness | X-ray Reflectivity (XRR) | 8.50 Å | nih.gov |

| Molecular Coverage | X-ray Reflectivity (XRR) | 46% of surface silicon atoms | nih.gov |

| Bromine Atom Integrity | X-ray Photoelectron Spectroscopy (XPS) | Bromine is preserved and bound to carbon | nih.gov |

| Bromine Atom Coverage | X-ray Fluorescence (XRF) | 50% | nih.gov |

| Molecular Tilt Angle | XRR and DFT Calculations | ~17 degrees | nih.gov |

Design of Functionalized Polymeric and Peptide-Based Biomaterials

The incorporation of 4-Bromophenylalanine into polymers and peptides is a powerful strategy for designing advanced biomaterials with tailored properties. nih.gov This non-canonical amino acid can be integrated into the primary sequence of a peptide or as a functional group on a polymer backbone, where the aryl bromide serves as a key site for subsequent chemical modification or for directing material self-assembly. mdpi.com

Peptide-Based Biomaterials: When included in a peptide sequence, 4-Bromophenylalanine can be used to form hydrogels. nih.gov The bromine atom can act as a reactive site for cross-linking peptide chains, enhancing the mechanical stability of the resulting gel. rsc.org These hydrogels are promising for applications in tissue engineering and controlled drug release, as their properties can be precisely tuned. nih.govrsc.org

Functionalized Polymers: Modifying polymers with peptides or amino acids like 4-Bromophenylalanine can enhance their biocompatibility and introduce new functionalities for bio-recognition. nih.gov The bromo-functional group on a polymer can be used as a point of attachment for therapeutic agents, targeting ligands, or other molecules. This post-polymerization modification allows for the creation of multifunctional materials for drug delivery, where the polymer acts as a carrier and the attached molecules provide specificity and therapeutic action. mdpi.com Peptide-based polymers are evolving as highly promising materials for a range of biomedical applications due to their excellent biocompatibility and degradability. researchgate.net

Future Directions and Emerging Research Avenues in 4 Bromophenylalanine Hydrochloride Studies

Computational Design and Predictive Modeling for Enhanced 4-Bromophenylalanine Applications

Computational modeling and predictive analytics are poised to revolutionize how 4-bromophenylalanine is utilized in protein engineering and drug discovery. These in silico approaches offer the potential to forecast the impact of incorporating this non-natural amino acid on protein structure, function, and stability, thereby accelerating the development of novel biomolecules with tailored properties.

A significant area of development is the application of computational models to predict how the inclusion of non-canonical amino acids affects protein characteristics. explorationpub.com Recent efforts have focused on expanding lipophilicity scales to include non-standard residues like 4-bromophenylalanine. explorationpub.com Such scales are crucial for designing peptides and proteins with improved stability, bioactivity, and membrane-traversing capabilities. explorationpub.com Computational tools can simulate the effects of such substitutions, guiding molecular dynamic studies and reducing the need for extensive empirical testing. explorationpub.com For instance, machine learning and theory-based mechanistic models are being used to analyze molecular processes and understand the factors that drive diseases, which can inform the design of peptides containing 4-bromophenylalanine for therapeutic purposes. nih.gov

Predictive modeling can also guide the synthesis of biaryl amino acid derivatives, which have shown potential as antagonists for integrins and inhibitors of enzymes like endothelin-converting enzyme. acs.org By modeling the outcomes of cross-coupling reactions, such as the Suzuki reaction, researchers can optimize conditions and predict the properties of the resulting compounds. acs.org

The table below illustrates the types of computational models and their potential applications in 4-bromophenylalanine research.

| Computational Approach | Application in 4-Bromophenylalanine Research | Potential Outcome | Reference |

| Mechanistic Modeling | Simulating the structural and functional impact of incorporating 4-bromophenylalanine into proteins. | Prediction of protein stability, folding, and binding affinity. | nih.gov |

| Machine Learning (e.g., Random Forest, SVM) | Identifying patterns in large datasets to predict the bioactivity of peptides containing 4-bromophenylalanine. | Discovery of new therapeutic peptides with enhanced properties. | nih.gov |

| Lipophilicity Scales | Quantifying the hydrophobicity contributed by 4-bromophenylalanine to a peptide or protein. | Design of peptidomimetics with improved protease resistance, solubility, and half-life. | explorationpub.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reaction mechanisms, such as palladium-catalyzed cross-coupling, involving 4-bromophenylalanine. | Optimization of synthetic routes and prediction of product yields and stereochemistry. | mdpi.com |

Integration into Complex Biological Systems for Deeper Mechanistic Insight

The site-specific incorporation of 4-bromophenylalanine into proteins within living cells provides a powerful method for probing and manipulating biological processes. This approach allows for the introduction of a unique chemical handle that is bioorthogonal, meaning it does not interfere with native cellular functions but can be selectively targeted for further chemical modification.

One innovative application is the modulation of protein function, such as the bioluminescence of the photoprotein aequorin. nih.gov In a study, 4-bromophenylalanine was substituted for a tyrosine residue at a specific position (82) in a cysteine-free aequorin mutant. nih.gov The resulting protein, when combined with various coelenterazine (B1669285) analogues (the light-emitting chromophore), exhibited altered bioluminescence emission spectra. nih.gov This demonstrates how the introduction of a halogenated amino acid can subtly alter the microenvironment within a protein's hydrophobic core, leading to measurable changes in its functional properties. nih.gov The resulting shifts in emission wavelengths provide insights into the protein's structure-function relationship. nih.gov

The table below summarizes the observed shifts in bioluminescence maxima for aequorin variants containing non-natural amino acids when paired with different coelenterazine analogues.

| Aequorin Variant | Coelenterazine Analogue | Emission Maximum (nm) | Reference |

| Aeq Cys-free (Baseline) | Native Coelenterazine | 466 | nih.gov |

| Bromo82AEQ | Native Coelenterazine | 460 | nih.gov |

| Aeq Cys-free (Baseline) | Coelenterazine i | 445 | nih.gov |

| Bromo82AEQ | Coelenterazine i | 433 | nih.gov |

| Aeq Cys-free (Baseline) | Coelenterazine f | 420 | nih.gov |

| Bromo82AEQ | Coelenterazine f | 412 | nih.gov |

Furthermore, the incorporation of 4-bromophenylalanine into peptides is a key step in creating novel bioconjugation reagents. Researchers have synthesized palladium-peptide oxidative addition complexes by first incorporating 4-bromophenylalanine into a peptide sequence during solid-phase peptide synthesis (SPPS). rsc.org These palladium-peptide complexes can then react efficiently with cysteine-containing peptides and proteins under physiologically relevant conditions, forming stable aryl thioether bonds. rsc.org This strategy opens up possibilities for site-specifically attaching therapeutic peptides to larger proteins like antibodies, a significant goal in the development of targeted drugs and vaccines. rsc.org

Development of Next-Generation Chemical Biology Tools and Methodologies

The unique reactivity of the bromo-aryl group in 4-bromophenylalanine makes it a cornerstone for the development of advanced chemical biology tools. These tools enable the precise and versatile modification of peptides and proteins, far beyond what is possible with natural amino acids alone.

A primary example is the use of 4-bromophenylalanine as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki–Miyaura reaction. mdpi.com This reaction allows for the formation of a carbon-carbon bond between the aryl bromide of the phenylalanine residue and a boronic acid, enabling the introduction of a vast array of chemical moieties. mdpi.com This method has been successfully applied to modify peptides in solution, on solid-phase supports, and even on large protein complexes. mdpi.com The ability to diversify peptide structures in this manner is critical for synthesizing novel therapeutic agents and probing biological interactions. mdpi.com

Researchers are continually refining these methodologies. For instance, microwave-assisted Suzuki reactions have been shown to facilitate the rapid and high-yield synthesis of unprotected 4-aryl phenylalanines, with minimal racemization. acs.org The development of new palladium catalysts and water-soluble ligands has also expanded the scope of these reactions, allowing them to be performed under biocompatible conditions. mdpi.comrsc.org

The creation of palladium-peptide oxidative addition complexes from peptides containing 4-bromophenylalanine represents a significant methodological advancement. rsc.org These reagents are stable, easily synthesized, and react specifically with thiols, offering a complementary approach to existing bioconjugation methods. rsc.org This technology allows for the construction of peptide-protein conjugates with highly stable linkages, which is advantageous for creating robust therapeutic molecules. rsc.org

The table below details various palladium-catalyzed reactions utilizing 4-bromophenylalanine for peptide and protein modification.

| Reaction Type | Catalyst System Example | Substrate(s) | Application | Reference |

| Suzuki–Miyaura Coupling (Solution Phase) | Pd(OAc)₂ / P(o-tol)₃ | Protected 4-bromophenylalanine, Dipeptides | Derivatization of small peptides | mdpi.com |

| Suzuki–Miyaura Coupling (Microwave) | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Racemic 4-bromophenylalanine, Aryl boronic acid | Rapid synthesis of biaryl amino acids | acs.org |

| Oxidative Addition for Bioconjugation | (1,5-COD)Pd(CH₂TMS)₂ / sSPhos | Peptide containing 4-bromophenylalanine | Formation of palladium-peptide complexes for ligation with cysteine-containing proteins | rsc.org |

These emerging research avenues underscore the expanding role of 4-bromophenylalanine hydrochloride as a critical tool in chemical biology. Through computational design, integration into complex systems, and the development of novel reaction methodologies, this unique amino acid is enabling new strategies for understanding and manipulating biological systems.

Q & A

Basic: What are the recommended methods for synthesizing 4-bromophenylalanine hydrochloride, and how can purity be validated?

Answer:

this compound (C₉H₁₀BrNO₂·HCl) is typically synthesized via bromination of L-phenylalanine followed by hydrochloride salt formation. Key steps include:

- Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under acidic conditions .

- Purification : Recrystallization from methanol/water mixtures improves purity (>98%), confirmed by HPLC .

- Validation : Purity is assessed via HPLC (retention time comparison), NMR (integration of aromatic protons at δ 7.2–7.5 ppm for the bromophenyl group), and elemental analysis (Br and Cl content) .

Basic: How does the solubility profile of this compound impact its use in biochemical assays?

Answer:

The compound exhibits limited solubility in water (~5 mg/mL at 25°C) but dissolves in methanol with mild heating or sonication. For cell culture or enzymatic assays:

- Preparation : Dissolve in warm methanol, then dilute with aqueous buffers (e.g., PBS) to avoid precipitation.

- Bioavailability : Low solubility may necessitate dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v to minimize cytotoxicity) .

Advanced: What experimental strategies address contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Discrepancies in stability data often arise from differences in buffer composition or temperature. To resolve these:

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C for 14 days) in buffers (pH 2–9). Monitor via LC-MS for dehalogenation or hydrolysis products .

- Control Variables : Standardize ionic strength (e.g., 0.1 M NaCl) and exclude light exposure to isolate pH effects .

Advanced: How can researchers optimize the incorporation of this compound into peptide chains during solid-phase synthesis?

Answer:

The bromine substituent enhances steric hindrance, requiring tailored protocols:

- Coupling Conditions : Use HBTU/HOBt activation in DMF with extended reaction times (2–4 hours) for Fmoc-protected 4-bromophenylalanine .

- Side Reactions : Monitor for β-sheet aggregation using Kaiser tests. Add chaotropic agents (e.g., 0.1 M HMPyOPfp) to improve coupling efficiency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% sodium bicarbonate, and dispose as halogenated waste .

Advanced: How can enantiomeric purity of this compound be confirmed, given its chiral center?

Answer:

- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of methanol:water (70:30) + 0.1% trifluoroacetic acid. Retention time differences >2 min confirm enantiopurity .

- Optical Rotation : Compare observed [α]²⁵D values to literature (e.g., +12.5° for L-isomer in water) .

Advanced: What role does this compound play in studying protein-ligand interactions via X-ray crystallography?

Answer:

The bromine atom serves as a heavy atom for phasing:

- Crystal Soaking : Introduce the compound into protein crystals at 10 mM concentration.

- Anomalous Scattering : Collect data at λ = 0.92 Å (Br K-edge) to enhance electron density maps .

Basic: How should researchers store this compound to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.